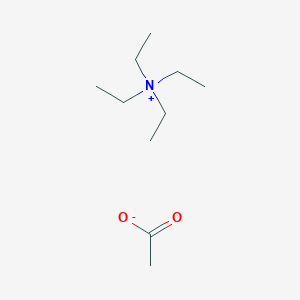

Tetraethylammonium acetate

Description

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

Numéro CAS |

1185-59-7 |

Formule moléculaire |

C8H20N+ |

Poids moléculaire |

130.25 g/mol |

Nom IUPAC |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

Clé InChI |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-] |

SMILES canonique |

CC[N+](CC)(CC)CC |

Autres numéros CAS |

1185-59-7 |

Pictogrammes |

Irritant |

Numéros CAS associés |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

Solubilité |

Soluble in water. |

Origine du produit |

United States |

Méthodes De Préparation

Ion Exchange Metathesis from Tetraethylammonium Chloride

The most scalable route involves metathesis between tetraethylammonium chloride (TEACl) and alkali metal acetates. This method capitalizes on the high commercial availability of TEACl, which is synthesized via pressurized alkylation of triethylamine with ethyl chloride in acetonitrile at 140°C (yield: 95–97%) . Subsequent anion exchange proceeds via:

Reaction Conditions :

-

Solvent: Anhydrous methanol or acetonitrile

-

Temperature: 40–60°C

-

Duration: 4–6 hours

-

Molar ratio: 1:1 TEACl to potassium acetate

Purification :

-

Filter insoluble KCl under reduced pressure.

-

Concentrate filtrate via rotary evaporation.

-

Recrystallize from ether/acetone mixtures (purity: 98–99%) .

Performance Data :

This method’s reliance on TEACl—a compound with well-documented synthesis protocols—ensures reproducibility. However, potassium acetate’s hygroscopicity necessitates anhydrous conditions to avoid yield losses .

Neutralization of Tetraethylammonium Hydroxide

Direct neutralization of tetraethylammonium hydroxide (TEAOH) with acetic acid offers a single-step pathway:

Reaction Protocol :

-

Dissolve TEAOH (25 wt% in methanol) and glacial acetic acid in equimolar ratios.

-

Remove methanol and water via vacuum distillation.

-

Wash residual solids with diethyl ether.

Key Metrics :

While operationally simple, this method is constrained by TEAOH’s limited commercial availability and higher cost compared to TEACl. Pilot-scale implementations often prepare TEAOH in situ via electrolysis of TEACl solutions, adding complexity .

Direct Alkylation of Triethylamine with Acetic Acid Derivatives

Emerging approaches explore single-pot alkylation using acetic acid esters or acyl halides. For example, ethyl acetate reacts with triethylamine under high-pressure conditions:

Optimized Conditions :

-

Catalyst: None required

-

Pressure: 2–3 MPa (N₂ atmosphere)

-

Temperature: 120–140°C

Outcomes :

This route avoids intermediate isolation but requires stringent pressure control and generates stoichiometric ethanol, complicating downstream separation.

Comparative Analysis of Industrial Viability

Table 1: Method Comparison

| Method | Cost (USD/kg) | Scalability | Purity | Environmental Impact |

|---|---|---|---|---|

| Ion Exchange Metathesis | 120–150 | High | 98–99.5% | Moderate (KCl waste) |

| Neutralization | 180–220 | Medium | 97–98% | Low |

| Direct Alkylation | 90–110 | Low | 95–97% | High (solvent use) |

Key Findings :

Analyse Des Réactions Chimiques

Reactivity in DNA Mismatch Modification

TEAA enhances the reactivity of potassium permanganate (KMnO₄) toward mismatched DNA bases, particularly thymidine, guanosine, and cytidine residues .

| Mismatch Type | Reactivity with KMnO₄/TEAA | Key Observations |

|---|---|---|

| T/G | High | All T/G mismatches modified, unlike OsO₄ |

| C/C | Moderate | Adjacent thymine bases also reactive |

| G/G | Low | Matched thymine nearby shows reactivity |

This system enables precise detection of 116 mismatched bases across 29 mutations, outperforming osmium tetroxide in sensitivity .

Role in Deep Eutectic Solvents (DES)

TEAA forms DES with hydrogen bond donors (HBDs) like glycerol or monoethylene glycol (MEG), showing CO₂ hydrate inhibition properties :

| DES Composition | Average Suppression Temp (ΔŦ, °C) | Dissociation Enthalpy (ΔH, kJ/mol) |

|---|---|---|

| TEAA:Glycerol (1:2) | 1.2 | 56.7 |

| TEAA:MEG (1:2) | 0.8 | 55.9 |

| TEAB:Glycerol (1:2) | 2.4 | 57.1 |

These DESs shift hydrate equilibrium conditions by 0.4–2.4°C, outperforming traditional inhibitors like methanol .

Biochemical Interactions

TEAA modulates enzyme activity by:

-

Enhancing solubility of hydrophobic pharmaceutical compounds (e.g., increasing ritonavir solubility by 22% ) .

Stability and Reactivity Profile

TEAA’s versatility stems from its dual role as a phase-transfer catalyst and ionic stabilizer. Current research focuses on optimizing DES formulations for industrial gas separation and improving electrochemical device performance .

Applications De Recherche Scientifique

Electrochemical Applications

TEAAC is extensively used as a supporting electrolyte in electrochemical experiments. Its role in enhancing conductivity and stability in solutions is crucial for accurate measurements.

- Supporting Electrolyte : TEAAC improves the ionic strength of solutions, facilitating electron transfer processes in electrochemical cells.

- Case Study : In a study examining the effects of various electrolytes on the performance of electrochemical sensors, TEAAC demonstrated superior conductivity compared to traditional salts, leading to enhanced sensor sensitivity and response times.

Organic Synthesis

In organic chemistry, TEAAC serves as a phase transfer catalyst . It facilitates reactions between organic and aqueous phases, which is essential for synthesizing complex organic compounds.

- Phase Transfer Catalysis : By enabling the transport of reactants across phase boundaries, TEAAC increases reaction rates and yields.

- Data Table : Below is a summary of reactions facilitated by TEAAC:

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Aryl halides + alcohols | Ether | 85 |

| Acylation | Carboxylic acids + amines | Amides | 90 |

| Nucleophilic Substitution | Halides + nucleophiles | Substituted product | 88 |

Biochemical Applications

TEAAC is also utilized in biochemical assays , particularly in enzyme activity assays where it helps maintain optimal pH and ionic strength.

- Enzyme Activity Assays : The compound stabilizes the reaction environment, allowing for more consistent results.

- Case Study : A study on enzyme kinetics showed that using TEAAC improved the reliability of measurements by maintaining stable conditions during the reactions.

Pharmaceutical Development

In drug formulation, TEAAC enhances the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).

- Drug Formulation : By improving solubility, TEAAC contributes to more effective medications.

- Case Study : Research indicated that formulations containing TEAAC exhibited significantly higher absorption rates in vitro compared to those without it.

Material Science

TEAAC plays a role in the development of ionic liquids and polymer composites. Its unique properties contribute to advancements in materials with specialized characteristics for industrial applications.

- Ionic Liquids Development : TEAAC is used to create deep eutectic solvents (DESs), which have applications in gas hydrate inhibition.

- Data Table : Comparison of hydrate inhibition performance:

| DES Composition | Average Suppression Temperature (ΔT) | Performance Rank |

|---|---|---|

| TEAB:Glycerol | 2.4 °C | 1 |

| TEAB:MEG | 1.8 °C | 2 |

| TEAAC:Glycerol | 1.5 °C | 3 |

| TEAAC:MEG | 0.4 °C | 4 |

Mécanisme D'action

Tetraethylammonium exerts its effects by blocking potassium channels, specifically calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blockade prevents the flow of potassium ions, which can affect various physiological processes, including muscle contraction and neurotransmission .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Tetraethylammonium Bromide (TEAB)

- Chemical Formula : (C₂H₅)₄N(Br) .

- Applications : Like TEAAC, TEAB forms DESs with glycerol or MEG. However, TEAB-based DESs exhibit superior gas hydrate inhibition compared to TEAAC. For example:

- Average Suppression Temperature (ΔŦ) :

| DES Combination | ΔŦ (K) | |

|---|---|---|

| TEAB:Glycerol | 2.4 | |

| TEAB:MEG | 1.8 | |

| TEAAC:Glycerol | 1.2 | |

| TEAAC:MEG | 0.4 |

- Mechanistic Insight : The bromide ion in TEAB forms stronger hydrogen bonds with water, leading to more effective disruption of hydrate cages than acetate .

Tetramethylammonium Acetate (TMAA)

- Chemical Formula : (CH₃)₄N(OCOCH₃) .

- Applications : Primarily used as a phase-transfer catalyst in organic synthesis, unlike TEAAC’s role in gas hydrate inhibition. TMAA’s smaller alkyl groups reduce its hydrophobicity, limiting its utility in DESs .

Triethylammonium Acetate (TEAA)

- Chemical Formula : (C₂H₅)₃NH(OCOCH₃) .

- Applications : A buffer in biochemical assays (e.g., DNA sequencing) due to its ion-pairing properties. Unlike TEAAC, TEAA lacks quaternary ammonium structure, reducing its thermal stability for industrial applications .

Performance in Gas Hydrate Inhibition

Key Findings :

- Hydrate Dissociation Enthalpy (ΔHdiss) :

| DES Combination | ΔHdiss (kJ/mol) | |

|---|---|---|

| TEAB:Glycerol | 58.18 | |

| TEAAC:Glycerol | 55.86 |

TEAB-based DESs require more energy to dissociate gas hydrates, indicating stronger inhibition.

- FTIR Analysis :

Toxicity and Environmental Impact

Daphnia magna Toxicity :

Compound Immobilization Rate (%) Tetraethylammonium acetate ~70% (at 10 mg/L) Tetrabutylammonium hydroxide ~90% (at 10 mg/L) Larger alkyl chains (e.g., tetrabutyl) increase toxicity due to enhanced membrane disruption.

- Biodegradability: TEAAC and TEAB are more biodegradable than traditional inhibitors like methanol, aligning with green chemistry principles .

Biochemical Interactions

- Enzyme Inhibition: TEAAC competes with acetylthiocholine (ATCh) in bacterial acetylcholinesterase, forming a "dead-end complex" that reduces substrate binding. This effect is less pronounced in TEAB due to bromide’s weaker interaction with active sites .

Activité Biologique

Tetraethylammonium acetate (TEAA) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in pharmacological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₀H₂₃NO₂

- Molecular Weight : 261.359 g/mol

- Melting Point : 40–45 °C

- Appearance : Colorless to white crystalline powder

TEAA is known to interact with various ion channels and receptors, which contributes to its biological effects:

- Potassium Channels : TEAA is a potent blocker of several potassium channels, including voltage-gated potassium channels (Kv) and calcium-activated potassium channels (KCa) . This inhibition can lead to alterations in cellular excitability and neurotransmission.

- Nicotinic Acetylcholine Receptors : It also inhibits nicotinic acetylcholine receptors, which play a critical role in synaptic transmission in the nervous system .

- Autonomic Ganglia : TEAA has been shown to block autonomic ganglia, which may affect autonomic nervous system functions .

Biological Activity

The biological activity of TEAA has been explored in various contexts:

- Vasodilation : Although initially considered for therapeutic use as a vasodilator, TEAA's potential was limited due to serious side effects such as muscle paralysis and respiratory distress .

- Pharmacological Research : Currently, TEAA is primarily utilized as a research tool to study ion channel functions and their pharmacological modulation .

Table 1: Summary of Biological Effects of this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Ion Channel Blockade | Demonstrated blockade of KCa channels leading to altered neuronal firing patterns. |

| Study B | Nicotinic Receptor Inhibition | Showed significant reduction in synaptic transmission in neuromuscular junctions. |

| Study C | Toxicity Assessment | Reported cases of muscle paralysis at high doses, indicating a narrow therapeutic window. |

Case Study Highlights

- Ion Channel Research : In a study investigating the effects of TEAA on neuronal excitability, it was found that TEAA significantly reduced the firing rate of neurons by blocking KCa channels, suggesting its potential role in modulating neuronal activity .

- Nicotinic Receptor Studies : Another research effort focused on the impact of TEAA on nicotinic receptors in skeletal muscle. The results indicated that TEAA inhibited receptor activity, leading to decreased muscle contraction efficiency .

Toxicity and Safety Profile

TEAA has been associated with significant toxicity, particularly at higher concentrations. Reports indicate serious adverse effects such as:

Q & A

Q. What are the optimal methods for synthesizing and purifying tetraethylammonium acetate (TEAA) in laboratory settings?

TEAA is synthesized via neutralization of tetraethylammonium hydroxide (TEAH) with acetic acid. Key steps include:

- Synthesis : React TEAH (prepared from tetraethylammonium bromide and silver oxide) with glacial acetic acid under controlled pH .

- Purification : Remove residual water by prolonged vacuum drying or azeotropic distillation with acetic anhydride. Evidence suggests even after 30 hours of vacuum drying, residual water (~107 mg/mL) may persist, necessitating further dehydration .

- Quality Control : Confirm purity via NMR (¹H and ¹³C) and IR spectroscopy, referencing spectral databases from institutions like the National Institute of Advanced Industrial Science and Technology .

Q. How can researchers characterize TEAA’s structural and physicochemical properties?

- Spectroscopic Analysis : Use ¹H-NMR (δ ~1.2–3.2 ppm for ethyl and acetate groups) and ¹³C-NMR (δ ~12–25 ppm for CH₃ groups, δ ~170–175 ppm for acetate carbonyl) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hydrated forms (e.g., TEAA tetrahydrate, CAS 67533-12-4) .

- Conductivity Measurements : Evaluate ionic behavior in solvents like acetonitrile or propylene carbonate, noting its role as a supporting electrolyte in electrochemical studies .

Q. What considerations are critical when using TEAA as a supporting electrolyte in electrochemical experiments?

- Solution Preparation : Use polarographic-grade TEAA to minimize impurities. Pre-treat solvents (e.g., acetonitrile) to remove trace water, which can interfere with voltammetric measurements .

- Concentration Effects : Optimize molarity (e.g., 0.1 M in chloride-free systems) to balance ionic strength and solubility .

- Interference Mitigation : Avoid sodium or other metal ions that may compete in ion-pairing interactions .

Advanced Research Questions

Q. How does TEAA function as an ionic liquid (IL) in separation processes, and what methodologies validate its efficacy?

- Role in Azeotrope Breaking : TEAA ([N₂,₂,₂,₂][AC]) disrupts hydrogen bonding in ethanol/ethyl acetate mixtures. Experimental validation involves measuring vapor-liquid equilibrium (VLE) data at 101.3 kPa and modeling with the NRTL equation .

- Ternary System Design : Incorporate TEAA into ternary mixtures (e.g., acetate + ethanol + IL) and analyze phase behavior using headspace gas chromatography or refractometry .

Q. What mechanistic insights support TEAA’s use in oxidizing base-sensitive alkenes?

- Catalytic System : TEAA acts as a buffering agent in osmium tetroxide-mediated dihydroxylation of sensitive substrates (e.g., ethyl crotonate). Key steps:

- Use acetone as a solvent to enhance compatibility with TEAA.

- Monitor reaction progress via TLC or HPLC to prevent over-oxidation to α-hydroxyketones .

- Advantages Over Alternatives : TEAA’s weak basicity minimizes side reactions compared to stronger bases like TEAH .

Q. How does TEAA interact with potassium channels (e.g., KV1.3), and what experimental protocols quantify its inhibitory effects?

- Binding Mechanism : TEAA blocks KV1.3 channels by binding to the external pore region. Validate via patch-clamp electrophysiology:

- Hydration Studies : Investigate TEAA’s hydration shell using conductometric analysis in aqueous/organic mixtures, noting its lower hydration compared to smaller quaternary ammonium salts (e.g., tetramethylammonium) .

Q. What contradictions exist in TEAA’s solvation behavior, and how can researchers resolve them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.